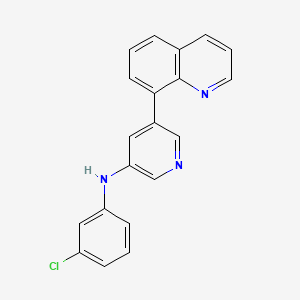
N(6)-Methyl-3'-deoxy-5'-adenylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(6)-Methyl-3’-deoxy-5’-adenylic acid is a modified nucleotide that plays a significant role in various biological processes It is a derivative of adenylic acid, where the adenine base is methylated at the N(6) position and the ribose sugar is deoxygenated at the 3’ position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(6)-Methyl-3’-deoxy-5’-adenylic acid typically involves multiple steps, starting from adenosine. The first step is the methylation of the adenine base at the N(6) position, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The next step involves the deoxygenation of the ribose sugar at the 3’ position, which can be accomplished using selective reduction methods. Common reagents for this step include lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.
Industrial Production Methods
Industrial production of N(6)-Methyl-3’-deoxy-5’-adenylic acid may involve more efficient and scalable methods. One approach is the use of biocatalysts, such as specific enzymes that can catalyze the methylation and deoxygenation reactions with high specificity and yield. Another method involves the use of automated solid-phase synthesis, which allows for the rapid and efficient production of modified nucleotides.
化学反応の分析
Types of Reactions
N(6)-Methyl-3’-deoxy-5’-adenylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methyl group or the adenine base, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the adenine base or the ribose sugar, resulting in reduced forms of the compound.
Substitution: The methyl group at the N(6) position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or thiol compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can lead to the formation of N(6)-formyl-3’-deoxy-5’-adenylic acid, while reduction of the adenine base can produce dihydro derivatives.
科学的研究の応用
N(6)-Methyl-3’-deoxy-5’-adenylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is studied for its role in epigenetic regulation, particularly in the context of RNA modifications and gene expression.
Medicine: It has potential therapeutic applications in the development of antiviral and anticancer drugs, as well as in the design of diagnostic tools.
Industry: The compound is used in the production of nucleic acid-based sensors and biosensors for detecting various biomolecules.
類似化合物との比較
N(6)-Methyl-3’-deoxy-5’-adenylic acid can be compared with other similar compounds, such as:
N(6)-Methyladenosine: This compound is similar in structure but lacks the deoxygenation at the 3’ position. It is a well-known RNA modification involved in various regulatory processes.
3’-Deoxyadenosine: This compound lacks the methylation at the N(6) position but has the deoxygenation at the 3’ position. It is used in the study of DNA and RNA synthesis.
N(6)-Methyl-2’-deoxyadenosine: This compound has both the methylation at the N(6) position and the deoxygenation at the 2’ position, making it a useful analog for studying DNA modifications.
The uniqueness of N(6)-Methyl-3’-deoxy-5’-adenylic acid lies in its combined modifications, which provide distinct properties and functionalities that are valuable for various research applications.
特性
| 4362-94-1 | |
分子式 |
C11H16N5O6P |
分子量 |
345.25 g/mol |
IUPAC名 |
[(2S,4R,5R)-4-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O6P/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(22-11)3-21-23(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1 |
InChIキー |
XDAJGRLYHTUJCV-MVKOHCKWSA-N |
異性体SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)COP(=O)(O)O)O |
正規SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)


![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)


![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)
![N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide](/img/structure/B12923366.png)


![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
